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Compound of Interest

Compound Name:
4-(Trifluoromethylthio)phenyl

triflate

Cat. No.: B598718 Get Quote

An In-depth Technical Guide to 4-
(Trifluoromethylthio)phenyl Triflate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical

properties of 4-(trifluoromethylthio)phenyl triflate, a versatile reagent with significant

potential in chemical synthesis, particularly in the fields of medicinal chemistry and materials

science. This document details its structural characteristics, physicochemical properties, and

reactivity, offering experimental protocols for its synthesis and typical applications.

Core Compound Profile
4-(Trifluoromethylthio)phenyl triflate, with the chemical formula C₈H₄F₆O₃S₂, is an aromatic

compound featuring two highly fluorinated functional groups: a trifluoromethylthio (-SCF₃)

group and a trifluoromethanesulfonate (-OTf) group, commonly known as a triflate. The

presence of these groups imparts unique electronic properties and reactivity to the molecule.

The triflate group is an excellent leaving group, making the compound a valuable substrate in

cross-coupling reactions, while the trifluoromethylthio moiety is of great interest in drug

discovery for its ability to enhance metabolic stability and lipophilicity.
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Identifier Value

IUPAC Name
4-(Trifluoromethylthio)phenyl

trifluoromethanesulfonate

CAS Number 182315-70-8

Molecular Formula C₈H₄F₆O₃S₂

Molecular Weight 326.24 g/mol

Canonical SMILES
C1=CC(=CC=C1OS(=O)(=O)C(F)(F)F)SC(F)

(F)F

InChI Key YWXYZBPNMKJOFB-UHFFFAOYSA-N

Physicochemical Properties
Precise experimental data for the physical properties of 4-(trifluoromethylthio)phenyl triflate
are not widely reported in publicly available literature. However, based on the properties of

structurally similar compounds, such as 4-(trifluoromethyl)phenyl trifluoromethanesulfonate, the

following estimations can be made. It is expected to be a liquid or a low-melting solid at room

temperature and possess poor solubility in water but good solubility in common organic

solvents like dichloromethane, tetrahydrofuran, and toluene.

Table 1: Estimated Physical Properties
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Property Estimated Value Notes

Melting Point Data not available
Likely a low-melting solid or

liquid.

Boiling Point Data not available

Expected to be high due to its

molecular weight. For

comparison, 4-

(trifluoromethyl)phenyl

trifluoromethanesulfonate has

a boiling point of 246.9 °C at

760 mmHg.[1]

Solubility
Insoluble in water; Soluble in

organic solvents.

Based on the nonpolar nature

of the molecule.

Density Data not available

Likely > 1 g/mL. For

comparison, 4-

(trifluoromethyl)phenyl

trifluoromethanesulfonate has

a density of 1.595 g/cm³.[1]

Spectral Data
Detailed spectral data for 4-(trifluoromethylthio)phenyl triflate is not readily available in peer-

reviewed literature. However, the expected spectral characteristics can be predicted based on

the functional groups present.

Table 2: Predicted Spectral Characteristics
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Spectroscopy Expected Features

¹H NMR
Aromatic protons would appear as a complex

multiplet in the range of δ 7.0-8.0 ppm.

¹³C NMR

Aromatic carbons would resonate between δ

120-150 ppm. The carbon bearing the -OTf

group would be downfield. The CF₃ carbons

would appear as quartets due to C-F coupling.

¹⁹F NMR

Two distinct signals are expected: one for the -

SCF₃ group (around -40 to -45 ppm) and one for

the -OTf group (around -73 ppm), both as

singlets.

IR Spectroscopy

Characteristic strong absorptions for S=O

stretching in the triflate group (around 1420 and

1210 cm⁻¹), C-F stretching (around 1250-1050

cm⁻¹), and aromatic C-H and C=C stretching.

Mass Spectrometry

The molecular ion peak [M]⁺ would be observed

at m/z = 326. Fragmentation would likely involve

the loss of the triflate group or the trifluoromethyl

group.

Synthesis and Reactivity
Synthesis
4-(Trifluoromethylthio)phenyl triflate is typically synthesized from its corresponding phenol,

4-(trifluoromethylthio)phenol. The reaction involves the triflation of the phenolic hydroxyl group

using trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base,

such as pyridine or triethylamine, to neutralize the triflic acid byproduct.

Experimental Protocol: Synthesis of 4-(Trifluoromethylthio)phenyl Triflate

Materials: 4-(Trifluoromethylthio)phenol, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine,

Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Anhydrous

magnesium sulfate, Celite.
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Procedure:

1. To a solution of 4-(trifluoromethylthio)phenol (1.0 eq) in anhydrous dichloromethane (0.5

M) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, add pyridine

(1.2 eq) dropwise.

2. To this stirred solution, add trifluoromethanesulfonic anhydride (1.1 eq) dropwise over 10

minutes, maintaining the temperature at 0 °C.

3. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring

the reaction progress by thin-layer chromatography (TLC).

4. Upon completion, quench the reaction by the slow addition of a saturated aqueous

solution of sodium bicarbonate.

5. Separate the organic layer, and extract the aqueous layer with dichloromethane.

6. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

7. Filter the mixture through a pad of Celite and concentrate the filtrate under reduced

pressure to yield the crude product.

8. Purify the crude product by flash column chromatography on silica gel to afford 4-
(trifluoromethylthio)phenyl triflate.

4-(Trifluoromethylthio)phenol

+Tf2O

Pyridine

4-(Trifluoromethylthio)phenyl triflate

Click to download full resolution via product page
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Caption: Synthesis of 4-(trifluoromethylthio)phenyl triflate.

Reactivity and Applications
The triflate group of 4-(trifluoromethylthio)phenyl triflate is an excellent leaving group,

making it a highly versatile substrate for various palladium-catalyzed cross-coupling reactions.

These reactions are fundamental in modern organic synthesis for the formation of carbon-

carbon and carbon-heteroatom bonds.

4.2.1. Suzuki-Miyaura Coupling

This reaction enables the formation of a new carbon-carbon bond by coupling the aryl triflate

with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a

palladium catalyst and a base.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Materials: 4-(Trifluoromethylthio)phenyl triflate, Arylboronic acid, Palladium catalyst (e.g.,

Pd(PPh₃)₄ or Pd(dppf)Cl₂), Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), Solvent (e.g., Toluene,

Dioxane, or DME), Water.

Procedure:

1. In a reaction vessel, combine 4-(trifluoromethylthio)phenyl triflate (1.0 eq), the

arylboronic acid (1.2-1.5 eq), the palladium catalyst (1-5 mol%), and the base (2.0-3.0 eq).

2. Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

3. Add the degassed solvent and water (if required).

4. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the

starting material is consumed (monitored by TLC or GC-MS).

5. Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl

acetate).

6. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

7. Filter and concentrate the solution under reduced pressure.
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8. Purify the residue by flash column chromatography to obtain the desired biaryl product.

4-(Trifluoromethylthio)phenyl
Triflate

+

Arylboronic Acid

Pd Catalyst

Base

Biaryl Product

Click to download full resolution via product page

Caption: Suzuki-Miyaura cross-coupling reaction workflow.

4.2.2. Buchwald-Hartwig Amination

This reaction is a powerful method for the synthesis of arylamines by coupling the aryl triflate

with a primary or secondary amine in the presence of a palladium catalyst, a suitable

phosphine ligand, and a base.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

Materials: 4-(Trifluoromethylthio)phenyl triflate, Amine, Palladium precatalyst (e.g.,

Pd₂(dba)₃ or Pd(OAc)₂), Phosphine ligand (e.g., XPhos, SPhos, or BINAP), Base (e.g.,

NaOtBu, K₃PO₄, or Cs₂CO₃), Anhydrous solvent (e.g., Toluene or Dioxane).

Procedure:

1. To an oven-dried reaction vessel under an inert atmosphere, add the palladium

precatalyst, the phosphine ligand, and the base.
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2. Add the anhydrous solvent, followed by 4-(trifluoromethylthio)phenyl triflate and the

amine.

3. Heat the reaction mixture to the required temperature (typically 80-120 °C) and stir until

completion (monitored by TLC or GC-MS).

4. Cool the reaction to room temperature and quench with water.

5. Extract the product with an organic solvent (e.g., ethyl acetate).

6. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

7. Purify the crude product by flash column chromatography.

4-(Trifluoromethylthio)phenyl
Triflate

+

Primary or Secondary
Amine

Pd Catalyst
+ Ligand

Base

Arylamine Product

Click to download full resolution via product page

Caption: Buchwald-Hartwig amination reaction workflow.

Safety and Handling
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4-(Trifluoromethylthio)phenyl triflate should be handled with care in a well-ventilated fume

hood. Based on the safety data for related compounds, it is expected to be a corrosive

substance that can cause severe skin burns and eye damage. It may also cause respiratory

irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-

resistant gloves, and a lab coat, should be worn at all times. In case of contact, flush the

affected area with copious amounts of water and seek immediate medical attention.

Conclusion
4-(Trifluoromethylthio)phenyl triflate is a valuable synthetic intermediate, primarily due to the

presence of the highly reactive triflate leaving group, which allows for its participation in a wide

range of palladium-catalyzed cross-coupling reactions. The trifluoromethylthio group makes it

an attractive building block for the synthesis of novel agrochemicals and pharmaceuticals.

While specific experimental data on its physical and spectral properties are limited, its

synthesis and reactivity patterns are well-precedented, making it an accessible and useful tool

for synthetic chemists. Further research into the full characterization and expanded

applications of this compound is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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